molecular formula C8H11NOS B8411709 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol

6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol

Cat. No. B8411709
M. Wt: 169.25 g/mol
InChI Key: CSIOZXPWSXGRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-ol

InChI

InChI=1S/C8H11NOS/c1-9-4-7(10)6-2-3-11-8(6)5-9/h2-3,7,10H,4-5H2,1H3

InChI Key

CSIOZXPWSXGRMV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)SC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-ol (6.21 g) prepared in Reference Example 5 and 8.29 g of sodium carbonate were suspended in 50 mL of DMF, 6.25 g of methyl iodide was added thereto by dropping thereinto and the mixture was stirred at room temperature for 3 hours. The reaction solution was poured over 200 mL of water and subjected to extraction with ethyl acetate. The organic layer was washed with water and a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate and the solvent was evaporated therefrom in vacuo to give 5.63 g of the objective compound.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.